Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
Description
Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused thiadiazole-pyrimidine core. This structure is characterized by a 7-oxo group, a methyl ester at position 5, and an ethyl substituent at position 2. Its synthesis typically involves regioselective cyclization under mild conditions, as demonstrated in studies by Dong and Zhao (2019) .
Properties
IUPAC Name |
methyl 2-ethyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-3-7-11-12-5(8(14)15-2)4-6(13)10-9(12)16-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQCCOJBBJFHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=O)N=C2S1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate typically involves a one-pot reaction between 2-aminothiadiazoles and dimethyl acetylenedicarboxylate (DMAD) in tetrahydrofuran (THF) with ultrasound irradiation[_{{{CITATION{{{1{Highly regioselective synthesis of 7-oxo-7H-[1,3,4]thiadiazolo3,2-a .... This method is efficient and catalyst-free, making it a preferred route for industrial production[{{{CITATION{{{_1{Highly regioselective synthesis of 7-oxo-7H-[1,3,4]thiadiazolo3,2-a ....
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with ultrasound technology to ensure consistent and efficient synthesis. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate has shown antimicrobial and antioxidant properties, making it a candidate for developing new drugs and treatments.
Medicine: The compound's biological activity has led to research into its potential use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Substituent Impact :
- Position 2 : The ethyl group in the target compound may enhance metabolic stability compared to methylsulfanyl or sulfonamide derivatives, which are more reactive .
- Position 5 : The methyl ester contributes to solubility in organic solvents, whereas ethyl esters (e.g., in CAS 90349-63-6) offer longer half-lives in biological systems .
- Position 7 : The 7-oxo group is critical for hydrogen bonding, influencing both crystallinity (e.g., π-halogen interactions in thiazolo analogues ) and receptor binding in bioactive derivatives .
Physicochemical Properties
Biological Activity
Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological screening, and specific activities of this compound, drawing on diverse research studies.
Chemical Structure and Properties
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O3S |
| Molecular Weight | 239.25 g/mol |
| CAS Number | Not specified |
| SMILES | CCC1=NN2C(=CC(N=C2S1)=O)C(=O)OC |
This compound is part of a larger class of thiadiazolo-pyrimidine derivatives known for their diverse biological activities.
Synthesis Methods
The synthesis of this compound involves multi-component reactions that yield various derivatives. Techniques include regioselective cycloaddition reactions and the use of sustainable catalysts such as vanadium oxide loaded on fluorapatite .
Antimicrobial Activity
Research indicates that thiadiazolo-pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains. In vitro studies report minimum inhibitory concentrations (MIC) demonstrating significant antibacterial activity against E. coli and Staphylococcus aureus, with MIC values around 256 µg/mL for related compounds .
Anticancer Activity
The anticancer potential of this compound has been explored through cytotoxicity assays against several cancer cell lines. Notably, derivatives have shown potent activity against MCF-7 (breast cancer), with IC50 values ranging from 5.69 to 9.36 µM . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance anticancer efficacy .
In silico docking studies have provided insights into the mechanism by which these compounds exert their biological effects. For example, some derivatives effectively inhibit the STAT3 enzyme, which plays a crucial role in cancer cell proliferation and survival . This inhibition is consistent with observed cytotoxic activities in various cancer cell lines.
Case Studies
Several case studies highlight the biological efficacy of methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives:
- Anticancer Efficacy : A study demonstrated that specific thiadiazolo-pyrimidine derivatives exhibited strong cytotoxicity against A549 (lung cancer) cells using the sulforhodamine B assay .
- Antimicrobial Resistance : Another investigation focused on the resistance patterns of bacterial strains against these compounds. It was found that certain derivatives could inhibit biofilm formation in Staphylococcus species, suggesting potential applications in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate, and how do solvent systems influence reaction yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from thiazole and pyrimidine precursors. Evidence from analogous thiadiazolo-pyrimidine derivatives suggests that alcoholic solvents (e.g., ethanol) are optimal for hydrazine-mediated reactions, achieving yields up to 87% under reflux (78°C) with TLC monitoring . Polyphosphoric acid has also been used for cyclization in related trifluoromethyl-substituted analogs, highlighting the role of acidic conditions in ring closure . Solvent polarity and temperature must be tailored to stabilize intermediates and minimize side reactions.
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical for characterization?
- Methodological Answer : Structural validation relies on a combination of NMR (¹H/¹³C), IR, and mass spectrometry. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) is essential. Studies on similar derivatives reveal bond parameters such as N1–C7 (1.36 Å) and C9–S1 (1.74 Å), with torsional angles (e.g., C11–C16–C15–C14 = 0.9°) confirming planar geometry in the thiadiazole ring . SC-XRD also resolves substituent orientation, critical for understanding reactivity .
Advanced Research Questions
Q. What crystallographic insights explain the conformational stability of this compound?
- Methodological Answer : SC-XRD data for analogous compounds reveal intramolecular hydrogen bonding (e.g., O1–C3–N2 = 122.7°) and π-π stacking between aromatic systems, stabilizing the fused heterocyclic core. The ethyl and methyl ester groups adopt equatorial positions to minimize steric strain, as seen in torsion angles like C18–C17–C2–S1 (0.9°) . Computational studies (DFT) are recommended to correlate experimental bond lengths with theoretical models .
Q. How do electronic effects of substituents (e.g., ethyl, oxo) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing oxo group at position 7 activates the pyrimidine ring for nucleophilic attack, while the ethyl group at position 2 introduces steric hindrance, directing reactivity to specific sites. In related compounds, trifluoromethyl substituents enhance electrophilic substitution at the thiadiazole ring due to their strong -I effect . Hammett plots or Fukui indices can quantify substituent effects experimentally and computationally.
Q. What strategies resolve contradictions in biological activity data, such as varying antimicrobial potency across studies?
- Methodological Answer : Discrepancies may arise from differences in bacterial strains, assay conditions (e.g., pH, solvent), or impurity profiles. Standardized MIC assays using clinical isolates and controlled solvent systems (e.g., DMSO ≤1% v/v) are critical. For example, analogs with 4-carboxybenzylidene substituents showed enhanced activity against Gram-positive bacteria, suggesting substituent-driven selectivity . Structure-activity relationship (SAR) studies should systematically vary substituents while maintaining core integrity.
Q. What mechanistic pathways underlie the compound’s potential enzyme inhibition (e.g., dipeptidyl peptidase-4 or ENTPDases)?
- Methodological Answer : Docking studies on related thiadiazolo-pyrimidines indicate hydrogen bonding between the oxo group and enzyme active sites (e.g., DPP-4 Glu205/206). The thiadiazole ring’s sulfur atom may coordinate with metal ions in hydrolases . Kinetic assays (e.g., Lineweaver-Burk plots) can distinguish competitive vs. non-competitive inhibition. For ENTPDases, measure ADP/ATP hydrolysis rates in the presence of the compound .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Answer : Continuous flow reactors and automated purification (e.g., flash chromatography) improve scalability for multi-step syntheses. Evidence from industrial analogs highlights the use of catalytic additives (e.g., p-TsOH) to accelerate cyclization and reduce side-product formation . Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring .
Q. What advanced techniques validate the compound’s stability under physiological conditions for drug development?
- Answer : Accelerated stability studies (40°C/75% RH) with HPLC-UV/MS tracking quantify degradation products. For hydrolytic stability, incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Related esters showed 90% stability over 24 hours in pH 7.4 buffers, with degradation occurring via ester hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
